

(R)-PS210: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-PS210 is a potent and selective, substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the eutomer of the chiral compound PS210, it demonstrates significantly higher activity than its (S)-enantiomer. (R)-PS210 binds to the PIF-binding pocket of PDK1, a key regulatory site, inducing a conformational change that enhances the kinase's activity towards certain substrates. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-PS210, including detailed experimental protocols for its characterization and a visualization of its role in the PDK1 signaling pathway.

Chemical Structure and Properties

(R)-PS210, with the IUPAC name 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid, is a small molecule activator of PDK1.[1] Its chemical and physical properties are summarized in the table below.



The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Chemical and Physical Properties of (R)-PS210

Property	Value	Reference	
IUPAC Name	2-[(1R)-3-oxo-1-phenyl-3-[4- (trifluoromethyl)phenyl]propyl]p [1] ropanedioic acid		
Molecular Formula	C19H15F3O5	[1]	
Molecular Weight	380.31 g/mol	[1]	
CAS Number	1410101-89-1	[1]	
Appearance	Solid N/A		
Melting Point	175-180°C	[1]	
Solubility	DMSO: 230 mg/mL (604.77 mM) with ultrasonic; In vivo: ≥ 5.75 mg/mL in 10% DMSO + 90% corn oil	N/A	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	N/A	

Biological Activity and Mechanism of Action

(R)-PS210 is a substrate-selective allosteric activator of PDK1, a master kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, making PDK1 an attractive therapeutic target.



(R)-PS210 exerts its effect by binding to the PIF-binding pocket on the PDK1 kinase domain. This pocket is a docking site for substrates containing a hydrophobic motif. By occupying this site, **(R)-PS210** induces a conformational change in PDK1, leading to its activation.

The biological activities of (R)-PS210 include:

- Inhibition of cancer cell growth and proliferation: **(R)-PS210** has been shown to inhibit the growth of various cancer cells in both in vitro and in vivo models.[1]
- Induction of apoptosis: The compound can trigger programmed cell death in cancer cells.[1]
- Modulation of the immune system and reduction of inflammation: These activities suggest potential applications beyond oncology.[1]

PDK1 Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling cascade and the point of intervention for **(R)-PS210**.

Caption: PDK1 signaling pathway and the role of (R)-PS210.

Quantitative Data

The potency of **(R)-PS210** as a PDK1 activator has been quantified through various assays. A key finding is the significant difference in activity between the **(R)** and **(S)** enantiomers, highlighting the stereospecificity of the interaction with the PIF-pocket.

Table 2: In Vitro Activity of PS210 Enantiomers

Compound	PDK1 Activation (AC ₅₀)	Thermal Shift (ΔTm) with PDK1	Reference
(R)-PS210	1.8 μΜ	+5.5 °C	[1]
(S)-PS210	> 100 μM	Not reported	N/A

Experimental Protocols



The following sections detail the methodologies for key experiments used to characterize **(R)-PS210**.

In Vitro PDK1 Kinase Activity Assay

This assay measures the ability of **(R)-PS210** to enhance the kinase activity of PDK1 towards a peptide substrate.

Materials:

- · Recombinant human PDK1 enzyme
- Peptide substrate (e.g., T308tide, a peptide derived from the activation loop of Akt)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- (R)-PS210 stock solution in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

- Prepare serial dilutions of (R)-PS210 in kinase assay buffer.
- In a 96-well plate, add the PDK1 enzyme and the peptide substrate to each well.
- Add the diluted (R)-PS210 or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.



• Plot the kinase activity against the concentration of **(R)-PS210** to determine the AC₅₀ value.

Thermal Stability Shift Assay (TSA)

This assay assesses the direct binding of **(R)-PS210** to PDK1 by measuring the change in the protein's melting temperature (Tm).

Materials:

- Recombinant human PDK1 protein
- SYPRO Orange dye (5000x stock)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- (R)-PS210 stock solution in DMSO
- Real-time PCR instrument

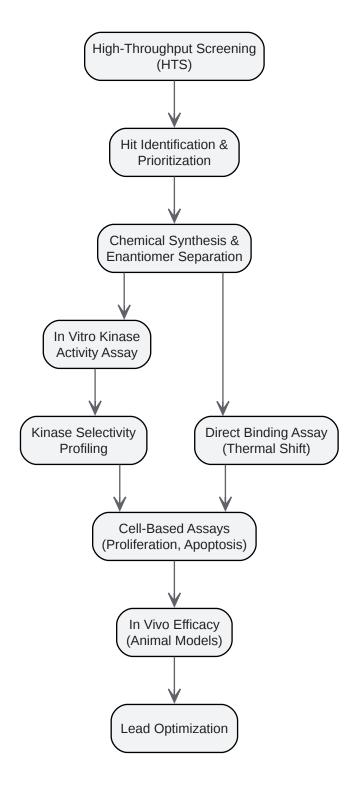
Procedure:

- Dilute the PDK1 protein in the assay buffer.
- Prepare a working solution of SYPRO Orange dye by diluting the stock solution in the assay buffer.
- In a 96-well PCR plate, add the diluted PDK1 protein and the SYPRO Orange dye to each well.
- Add (R)-PS210 or DMSO (vehicle control) to the respective wells.
- · Seal the plate and centrifuge briefly.
- Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
- Analyze the resulting melt curves to determine the Tm for each condition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm in the presence of (R)-PS210.



Experimental Workflow

The logical flow for the discovery and characterization of a PDK1 allosteric activator like **(R)-PS210** is depicted below.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [(R)-PS210: A Technical Guide to its Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423672#r-ps210-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com